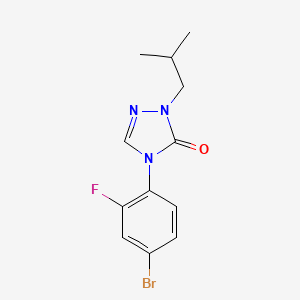
4-(4-bromo-2-fluorophenyl)-1-isobutyl-1H-1,2,4-triazol-5(4H)-one
Übersicht
Beschreibung
4-(4-bromo-2-fluorophenyl)-1-isobutyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C12H13BrFN3O and its molecular weight is 314.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research has been conducted on compounds structurally related to "4-(4-bromo-2-fluorophenyl)-1-isobutyl-1H-1,2,4-triazol-5(4H)-one", focusing on their crystal structures. For instance, the study of a similar triazole compound by Fun et al. (2009) revealed details about the crystal structure, including the orientation of benzene rings and the presence of hydrogen bonds, which are crucial for understanding the physical and chemical properties of these compounds (Fun, Jebas, Sujith, & Kalluraya, 2009).
Synthesis and Modification
Studies have also focused on the synthesis and potential modifications of triazole derivatives. For example, Trost et al. (2004) discussed the synthesis of oxazol-4-ones, a related heterocyclic ring system, which can be used as building blocks for creating various derivatives, including those with triazole rings (Trost, Dogra, & Franzini, 2004). This aspect of research is crucial for developing new compounds with potential applications in various fields.
Antimicrobial Applications
Some studies have explored the antimicrobial properties of triazole derivatives. Zhao et al. (2012) designed and synthesized triazole derivatives and tested their antimicrobial activities, providing insights into their potential use in combating microbial infections (Zhao, Lu, Lu, Xin, Li, & Liu, 2012).
Corrosion Inhibition
Triazole derivatives have been studied for their application as corrosion inhibitors. Chaitra et al. (2015) investigated triazole Schiff bases as inhibitors for mild steel in acidic media, providing information on their effectiveness and the mechanisms behind their protective action (Chaitra, Mohana, & Tandon, 2015).
NMR Spectroscopy and Structural Characterization
The compound and its derivatives have been studied using NMR spectroscopy for structural characterization. Kane et al. (1995) investigated long-range fluorine-proton coupling in triazole derivatives, contributing to the understanding of their molecular structure and behavior (Kane, Dalton, StaegerMichael, & Huber, 1995).
Eigenschaften
IUPAC Name |
4-(4-bromo-2-fluorophenyl)-2-(2-methylpropyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFN3O/c1-8(2)6-17-12(18)16(7-15-17)11-4-3-9(13)5-10(11)14/h3-5,7-8H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUFBEQGUUJSNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)N(C=N1)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


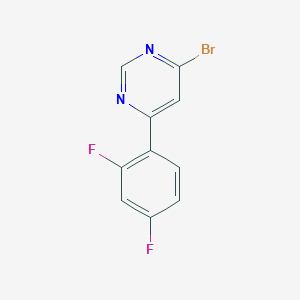
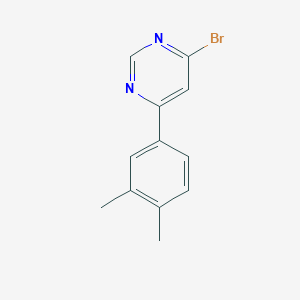


amine](/img/structure/B1475536.png)
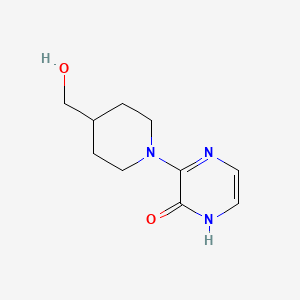
amine](/img/structure/B1475540.png)
![1-[(Butylamino)methyl]cyclobutan-1-ol](/img/structure/B1475544.png)
![1-{[(2-Hydroxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475545.png)
![1-{[(3-Phenylpropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475547.png)
![1-{[(3-Ethoxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475549.png)
![1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475550.png)
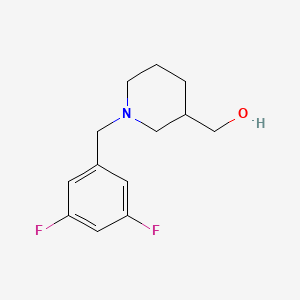
![2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1475553.png)
